N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHZZQPHYCTUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves the condensation of thiophene derivatives with cyclopropanesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions to form the thiophene ring system.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in scaling up the synthesis of these compounds for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : The sulfonamide group in the compound exhibits antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), crucial for folate biosynthesis. This inhibition disrupts nucleic acid and protein synthesis in bacteria.
- Antitumor Activity : Thiophene derivatives have shown promise in cancer treatment. Research indicates that modifications to the thiophene ring can enhance activity against various tumor types, potentially inducing apoptosis in cancer cells.
- Anticoagulant Effects : Similar compounds have demonstrated potential as inhibitors of factor Xa, a key enzyme in the coagulation cascade, suggesting applications in treating thromboembolic disorders.
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Chemical Synthesis
- The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.
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Material Science
- N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can be explored in developing organic semiconductors and advanced materials due to its electronic properties derived from the thiophene moiety.
Antimicrobial Activity
A study evaluated the efficacy of thiophene-benzenesulfonamide derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. Compound 17b, structurally similar to this compound, exhibited potent in vitro activity with an MIC of 0.10 μg/mL, indicating its potential as a lead compound for further development against tuberculosis.
Cancer Research
Research into the anticancer properties of thiophene-based compounds indicated that specific substitutions on the thiophene ring could enhance activity against various cancer cell lines. Compounds with tailored modifications demonstrated improved selectivity and potency against human breast cancer cells (MCF-7), showcasing significant cytotoxic effects.
Thromboembolic Disorders
In preclinical models, compounds similar to this compound showed significant anticoagulant effects. These findings provide a foundation for potential therapeutic use in conditions such as myocardial infarction and stroke.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is unique due to its specific combination of a thiophene ring system with a cyclopropanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Biological Activity
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of two thiophene rings linked through a cyclopropanesulfonamide moiety. This structural configuration contributes to its distinctive chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S₃ |
| Molecular Weight | 325.43 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound exhibits its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly targeting the VEGFR-2 and EGFR pathways .
- Molecular docking studies suggest that the compound binds effectively to the active sites of these receptors, disrupting their function.
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Case Studies :
- A study conducted on HCT-116 colorectal cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .
- Further investigations showed that it induces apoptosis via caspase activation, highlighting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
- Target Pathogens :
- Efficacy :
- Preliminary results indicate that it possesses broad-spectrum antimicrobial properties, inhibiting bacterial growth at low concentrations (MIC values ranging from 10 to 50 µg/mL).
In Vitro Studies
A comprehensive analysis of the biological activity was performed through various in vitro assays:
| Assay Type | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| MTT Assay | HCT-116 | 15 | Significant reduction in viability |
| Apoptosis Assay | HeLa | 20 | Induction of apoptotic markers |
| Antimicrobial Assay | Klebsiella pneumoniae | 30 | Inhibition of growth |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| VEGFR-2 | -9.85 | H-bonds with Cysteine919 and Glutamate885 |
| EGFR | -8.75 | Hydrophobic interactions with Leucine1035 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiophene functionalization : Introduce the carbonyl group to the thiophene ring via Friedel-Crafts acylation or palladium-catalyzed carbonylation (e.g., using CO gas) .
- Methylation and coupling : Attach the second thiophene unit via a methylene bridge using alkylation or coupling reagents like DCC (dicyclohexylcarbodiimide) .
- Cyclopropane sulfonamide incorporation : React the intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization : Yield improvements often require inert atmospheres (N₂/Ar), controlled temperatures (0–25°C for sensitive steps), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the thiophene substitution pattern, cyclopropane ring integrity, and sulfonamide connectivity. Aromatic protons appear at δ 6.8–7.5 ppm, while cyclopropane protons resonate as a multiplet near δ 1.0–1.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as the loss of SO₂ (~64 Da) from the sulfonamide group .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO), which predict reactivity and charge transfer. For example, the thiophene carbonyl group may act as an electron-withdrawing moiety, influencing nucleophilic attack sites .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of electrophilic/nucleophilic reactivity, crucial for understanding interactions with biological targets .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on stability and solubility .
Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-Response Assays : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside cell-based assays .
- Comparative SAR : Compare with analogs (e.g., replacing cyclopropane with cyclohexane) to isolate the sulfonamide’s role in activity. For example, highlights thiophene sulfonamides with varied substituents showing divergent antimicrobial profiles .
Q. What strategies optimize crystallographic characterization of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in solvent mixtures (e.g., ethanol/dichloromethane) to enhance crystal quality. demonstrates success with similar sulfonamides .
- X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to resolve cyclopropane ring puckering and sulfonamide torsion angles. Refinement software like SHELXL ( ) can model disorder in flexible groups .
- Validation : Cross-check with DFT-calculated bond lengths/angles to confirm structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
